molecular formula C19H32N2O5 B12767157 1'',3a-Di-epi-perindopril, (1''R,3aR)- CAS No. 145513-94-6

1'',3a-Di-epi-perindopril, (1''R,3aR)-

Cat. No.: B12767157
CAS No.: 145513-94-6
M. Wt: 368.5 g/mol
InChI Key: IPVQLZZIHOAWMC-OTJKEOIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- involves multiple steps, including the formation of the indole ring and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production methods for 1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- are typically based on large-scale organic synthesis processes. These methods are designed to ensure high yield and purity of the final product. The specifics of these methods are often kept confidential by pharmaceutical companies .

Chemical Reactions Analysis

Types of Reactions

1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’‘,3a-Di-epi-perindopril, (1’‘R,3aR)- involves its interaction with the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a key regulator of blood pressure. By inhibiting ACE, 1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- reduces the production of angiotensin II, leading to lower blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- is unique due to its specific stereochemistry, which results in different biological activity compared to its parent compound, perindopril. This uniqueness makes it valuable for research and development in the pharmaceutical industry .

Properties

CAS No.

145513-94-6

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14+,15-,16-/m0/s1

InChI Key

IPVQLZZIHOAWMC-OTJKEOIZSA-N

Isomeric SMILES

CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.